

The Effect of Phenethylammonium Iodide (PEAI) on Perovskite Crystal Growth: A Technical Guide

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Executive Summary: The rapid advancement of perovskite solar cells (PSCs) continues to highlight their potential as a next-generation photovoltaic technology. However, challenges related to crystallographic defects and operational instability remain significant hurdles for commercialization. Phenethylammonium iodide (PEAI) has emerged as a highly effective molecule for mitigating these issues. This technical guide provides an in-depth exploration of the effects of PEAI on perovskite crystal growth, film morphology, and overall device performance. The core mechanisms, including surface defect passivation, crystal growth modulation, and the formation of protective 2D/3D heterostructures, are detailed. Through a comprehensive review of recent literature, this document presents quantitative data, detailed experimental protocols, and visual workflows to serve as a valuable resource for researchers and scientists in the field.

Introduction to Perovskite Challenges and the Role of PEAI

Organic-inorganic metal halide perovskites are lauded for their exceptional optoelectronic properties, including long carrier diffusion lengths and high absorption coefficients, which have led to power conversion efficiencies (PCEs) rivaling those of traditional silicon.^{[1][2]} However, the common solution-based fabrication methods often result in polycrystalline films with a high density of defects, particularly at grain boundaries and surfaces.^{[3][4]} These defects, such as halide vacancies and undercoordinated lead ions (Pb^{2+}), act as non-radiative recombination centers, limiting the open-circuit voltage (V_{oc}) and overall efficiency of the device.^[5]

Furthermore, these defect sites can facilitate ion migration and ingress of moisture, accelerating device degradation.[1][6]

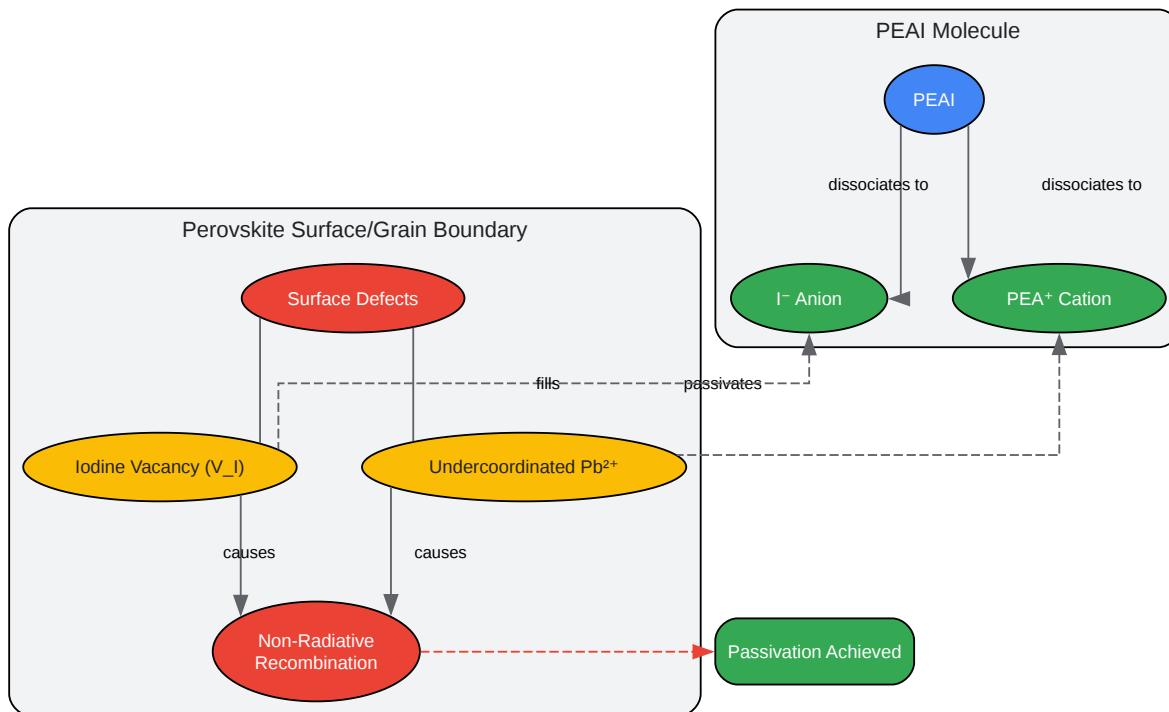
Phenethylammonium iodide (PEAI) is a bulky organic ammonium salt that has been extensively utilized to address these challenges. Its application, either as a surface treatment or an additive, profoundly influences the perovskite crystallization process and the final film quality. PEAI effectively passivates surface and grain boundary defects, controls crystal growth to improve film morphology, and can form a stable two-dimensional (2D) perovskite capping layer on the three-dimensional (3D) bulk, leading to significant enhancements in both device efficiency and long-term stability.[3][7][8]

Core Mechanisms of PEAI Interaction

The multifaceted effects of PEAI on perovskite films can be attributed to three primary mechanisms: defect passivation, crystal growth modulation, and the formation of dimensionally hybrid perovskite structures.

Polycrystalline perovskite films inherently possess a high density of trap states (10^{16} – 10^{17} cm^{-3}) at their surfaces and grain boundaries, which are major sites for charge carrier recombination.[3][4] PEAI mitigates these defects through multiple interactions. The iodide ions (I^-) from PEAI can fill iodine vacancies, which are one of the most common defects.[3] Simultaneously, the organic phenethylammonium cation (PEA^+) can passivate undercoordinated Pb^{2+} defects.[3] This passivation suppresses non-radiative recombination, a critical factor in boosting device voltage and efficiency.[5][9] Devices treated with PEAI have achieved certificated efficiencies of 23.3% and V_{oc} values as high as 1.18 V, which is 94.4% of the theoretical Shockley-Queisser limit for the material's bandgap.[3][5]

PEAI Defect Passivation Mechanism

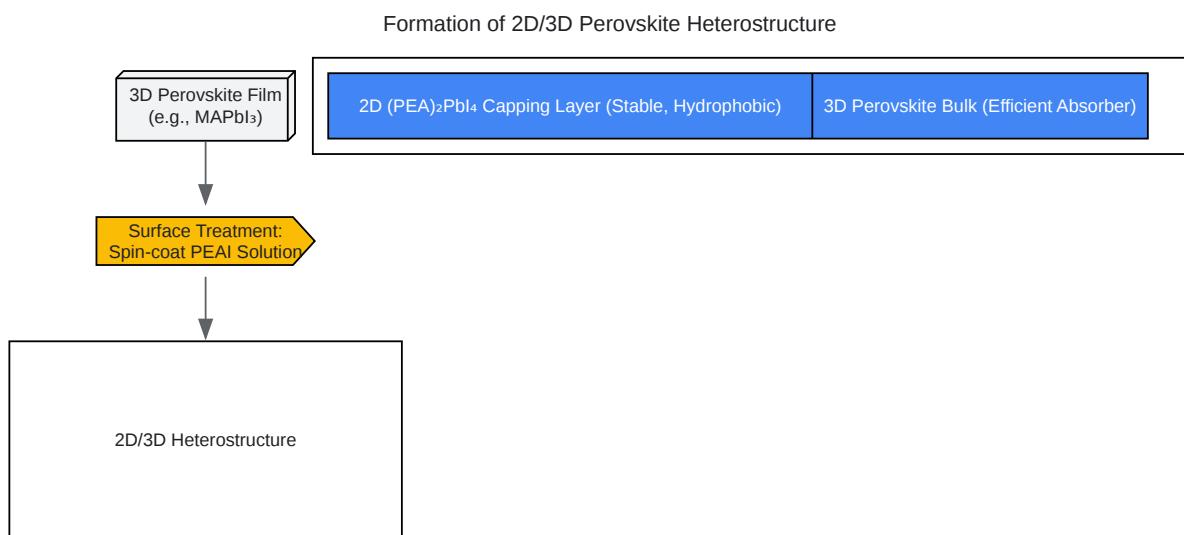
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A diagram illustrating the PEAI defect passivation mechanism.

PEAI can be used to directly control the crystallization process of the perovskite film. When added to the precursor solution, the PEA^+ cation can act as a growth modulator. It has been shown to constrain the lateral growth of perovskite grains, inducing a more downward growth pattern.^{[7][10]} This results in films with more uniform, regular, and often square-shaped grains.^[7] By tuning the concentration of PEAI, the average grain size can be systematically adjusted; in one study, increasing PEAI concentration decreased the average grain size from $12.96 \mu\text{m}$ to $0.98 \mu\text{m}$ while improving film coverage and crystallinity.^[7] In other cases, PEAI treatment has been found to increase grain size and improve film quality, which enhances charge mobility

and reduces recombination at grain boundaries.[11][12][13] This control over morphology is crucial for fabricating high-quality, reproducible perovskite films.

One of the most significant effects of post-treating a 3D perovskite film with PEAI is the spontaneous formation of a thin, 2D $(\text{PEA})_2\text{PbI}_4$ perovskite layer at the surface.[8][14] This creates a 2D/3D heterostructure that combines the excellent light-absorbing properties of the 3D bulk with the superior stability of the 2D layer. The bulky, hydrophobic PEA^+ cations in the 2D layer act as a barrier, protecting the underlying 3D perovskite from moisture.[15] This 2D capping layer also effectively passivates surface defects and can improve the energy level alignment between the perovskite and the charge transport layer, facilitating more efficient charge extraction.[16] This dual function of passivation and protection significantly enhances both the efficiency and the environmental stability of the solar cell.[16][17]



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Logical flow showing the formation of a 2D/3D heterostructure.

Quantitative Impact on Perovskite Properties and Device Performance

The application of PEAI leads to measurable improvements across a range of material properties and device metrics. The following tables summarize key quantitative data from the literature.

Table 1: Effect of PEAI on Perovskite Solar Cell (PSC) Performance

Perovskite Composition	PEAI								
	Treatment	Control	PEAI	Control	PEAI	Control	PEAI	Citation(s)	
	I_PCE (%)	PCE (%)	I_V_oc (V)	V_oc (V)	I_FF	FF			
HC(NH ₂) ₂ -CH ₃ NH ₃ ⁺ Mixed	Surfacing Passivation	-	23.32	-	1.18	-	-	[3][4][5]	
FA _{0.94} M _{0.06} PbI ₃	Surface Treatment	20.37	22.18	-	-	-	-	[8]	
Cs _{0.2} FA _{0.8} PbI _{2.8} Cl _{0.2}	Interface Modification	18.9	20.2	-	-	-	-	[18]	
Quadrupole-cation RbCsM _{0.5} AFA	Anti-solvent Additive	-	18.75	1.09	1.17	-	-	[19]	
Generic Mixed-Halide	Polyethylenimine (PEA) Additive	19.71	22.02	-	-	-	-	[1]	
Generic Flexible PSC	Surface Passivation	~14	~16-17	-	-	-	-	[20]	

| Triple-cation | Surface Passivation | - | 15.2 | - | - | - | - | [21] |

Table 2: Effect of PEAI on Perovskite Film Morphology and Carrier Dynamics

Parameter	Control Value	PEAI-Treated Value	Notes	Citation(s)
Grain Size	Irregular Shape	Square Shape, 0.98 - 12.96 μm	Size tunable with PEAI concentration	[7]
Carrier Lifetime	2.5 μs	8.2 μs	Measured via photovoltage decay	[19]
Defect Density	10^{16} – 10^{17} cm^{-3}	10^9 – 10^{10} cm^{-3} (comparable to single crystal)	Reduction due to passivation	[3][4]

| Water Contact Angle | 20.41° | 71.81° | Indicates increased hydrophobicity | [1] |

Table 3: Effect of PEAI on Device Stability

Stability Test	Metric	Control Result	PEAI-Treated Result	Citation(s)
Operational Stability	PCE retention after 200h MPP tracking	Fully degraded	Retained 89% of initial PCE	[1]
Mechanical Bending (Flexible PSC)	PCE retention after 700 cycles (5mm radius)	~70%	~85-90%	[20]

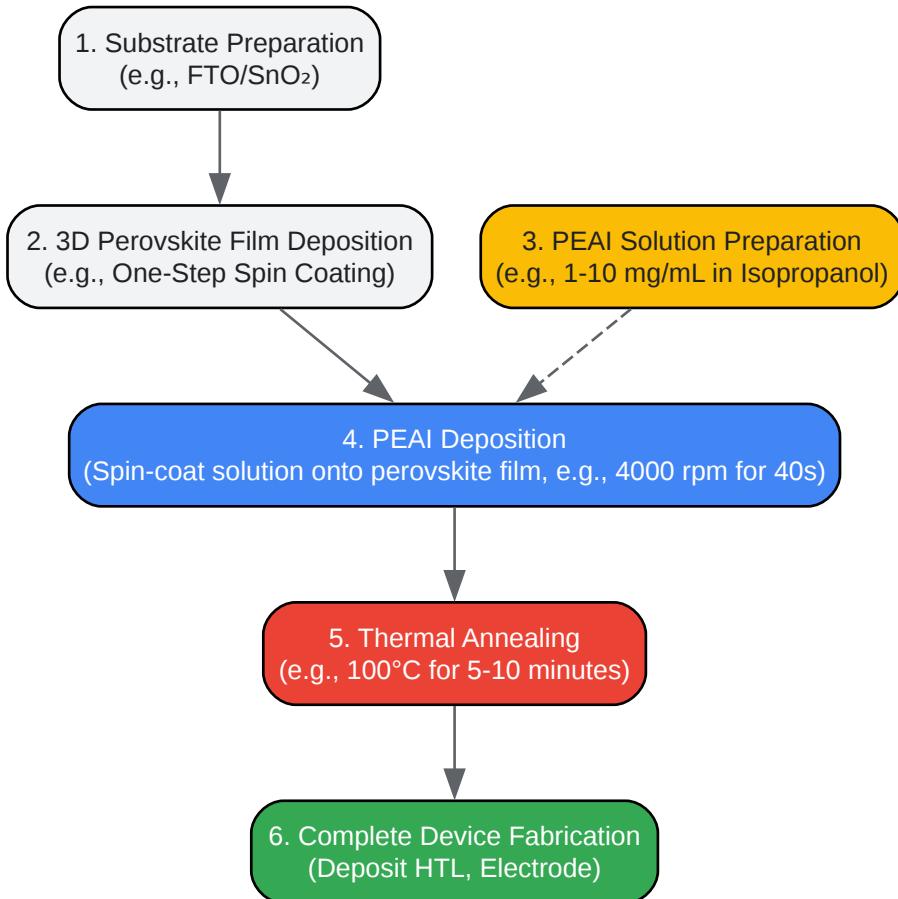
| Light Soaking Stability | Time to retain 80% of initial PCE | T | 2T (Twice as long) | [21] |

Experimental Protocols

Precise and reproducible experimental methods are crucial for achieving the desired effects of PEAI. Below are detailed protocols for common application methods.

This is the most widely used method to form a passivating layer or a 2D/3D heterostructure. The workflow involves applying a dilute solution of PEAI onto a pre-fabricated 3D perovskite film.

Experimental Workflow: PEAI Post-Deposition Surface Treatment



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A typical workflow for PEAI surface treatment of perovskite films.

Methodology:

- Perovskite Film Fabrication: Prepare a standard 3D perovskite film (e.g., a mixed-cation lead-halide composition) on a suitable substrate (e.g., ITO/SnO₂) using a conventional method like one-step spin coating followed by thermal annealing.
- PEAI Solution Preparation: Prepare a dilute solution of PEAI. A common concentration range is 1-10 mg/mL dissolved in a solvent like isopropanol (IPA).[\[13\]](#)[\[14\]](#)

- PEAI Deposition: Once the 3D perovskite film has cooled after its initial annealing, deposit the PEAI solution directly onto its surface. Immediately spin-coat the substrate to ensure a uniform layer. A typical spin-coating recipe is 4000 rpm for 40 seconds.[14]
- Final Annealing: Transfer the film to a hotplate for a second, low-temperature annealing step. Common conditions are 100°C for 5 to 10 minutes.[14] This step helps to form the 2D layer and remove residual solvent.
- Device Completion: Proceed with the deposition of the subsequent layers, such as the hole transport layer (HTL) and the top metal electrode, to complete the solar cell.

This method incorporates PEAI during the initial formation of the perovskite film, aiming to passivate defects throughout the bulk and at the interfaces from the outset.

Methodology:

- Precursor and Anti-Solvent Preparation: Prepare the 3D perovskite precursor solution as normal. Separately, prepare the anti-solvent (e.g., chlorobenzene or ethyl acetate) by dissolving PEAI into it.[19]
- One-Step Deposition: Spin-coat the 3D perovskite precursor solution onto the substrate.
- Anti-Solvent Dripping: During the spin-coating process, drip the PEAI-containing anti-solvent onto the center of the spinning substrate. This induces rapid supersaturation and crystallization of the perovskite, with the PEAI molecules incorporated at the grain boundaries and surfaces as they form.
- Annealing: Anneal the resulting film on a hotplate according to the standard procedure for the specific perovskite composition.
- Device Completion: Complete the device by depositing the remaining layers.

Conclusion

Phenethylammonium iodide is a powerful and versatile molecule for advancing perovskite solar cell technology. Its ability to passivate critical surface and grain boundary defects, modulate crystal growth for improved film morphology, and form robust 2D/3D heterostructures directly

addresses the primary challenges of efficiency loss and instability in perovskite devices. The quantitative data consistently show significant improvements in PCE, V_{oc}, and operational lifetime upon PEAI treatment. The experimental protocols outlined provide a practical framework for researchers to implement these strategies. As the field progresses, the use of PEAI, potentially in synergy with other passivating agents, will continue to be a cornerstone strategy in the development of highly efficient and commercially viable perovskite solar cells. [22]

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